

Spectroscopic and Synthetic Profile of 2-Chlorocyclohex-1-enecarbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorocyclohex-1-enecarbaldehyde

Cat. No.: B154298

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of **2-Chlorocyclohex-1-enecarbaldehyde** (CAS No. 1680-73-5). Due to the limited availability of published experimental spectra for this specific compound, this document combines a detailed, validated synthetic protocol with predicted spectroscopic data based on its chemical structure and analysis of analogous compounds. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Chemical and Physical Properties

2-Chlorocyclohex-1-enecarbaldehyde is a halogenated unsaturated aldehyde with the molecular formula C_7H_9ClO .^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	144.60 g/mol	[1]
IUPAC Name	2-chlorocyclohex-1-ene-1-carbaldehyde	[1]
CAS Number	1680-73-5	[1]
Molecular Formula	C ₇ H ₉ ClO	[1]
Physical Form	Brown to Dark-brown Solid	[2]
Storage Temperature	2-8 °C	[2]

Synthesis Protocol: Vilsmeier-Haack Reaction

The most reliable method for the preparation of **2-Chlorocyclohex-1-enecarbaldehyde** is the Vilsmeier-Haack reaction, a well-established method for the formylation of activated substrates. The following protocol is adapted from a procedure published in Organic Syntheses.

Experimental Procedure

The synthesis involves the reaction of cyclohexanone with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF).

Materials:

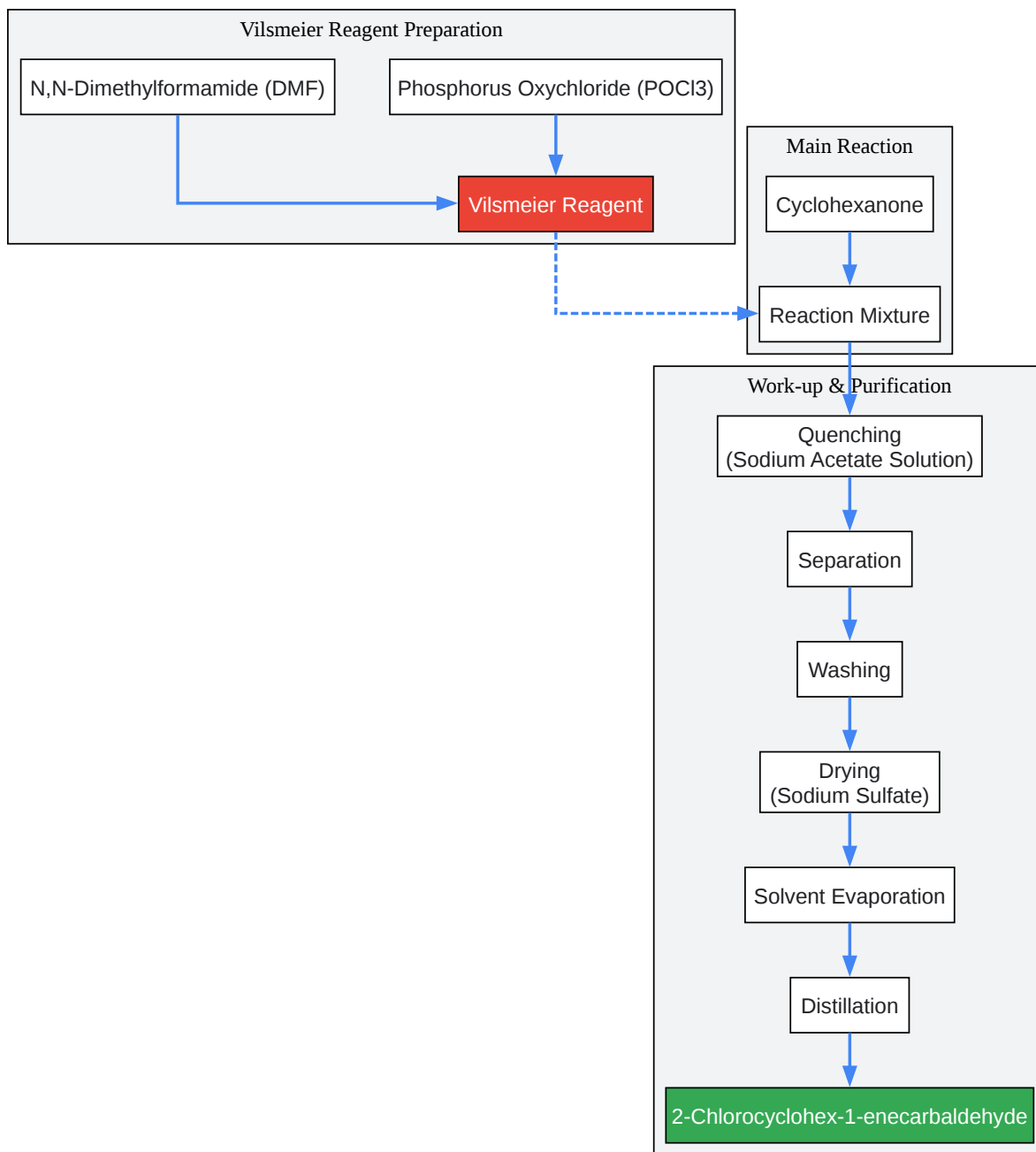
- Cyclohexanone
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Trichloroethylene (as solvent)
- Anhydrous sodium acetate
- Anhydrous sodium sulfate

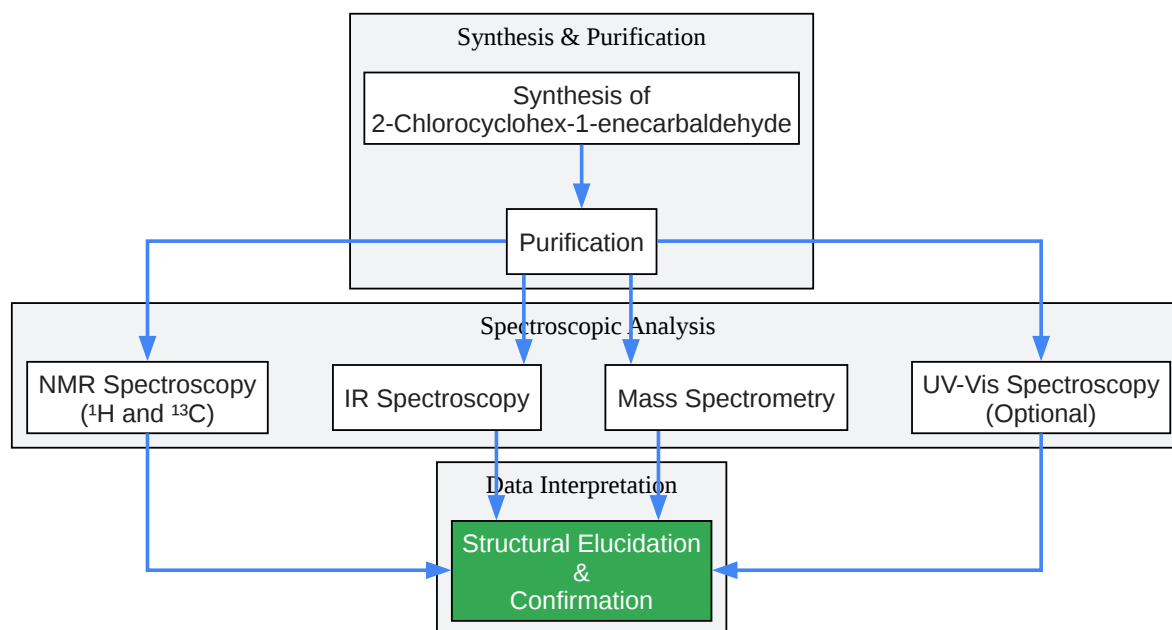
- Saturated aqueous salt solution
- Deoxygenated water

Step-by-Step Protocol:

- Preparation of the Vilsmeier Reagent: In a suitable reaction vessel, phosphorus oxychloride is added to a solution of N,N-dimethylformamide in trichloroethylene at a controlled temperature.
- Reaction with Cyclohexanone: Cyclohexanone is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a specified temperature for a set duration to ensure complete formylation and chlorination.
- Work-up: The reaction is quenched by the cautious addition of a solution of anhydrous sodium acetate in water. The organic layer is separated, washed sequentially with saturated aqueous salt solution and deoxygenated water.
- Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.
- Purification: The crude product is purified by distillation under a nitrogen atmosphere to yield **2-Chlorocyclohex-1-enecarbaldehyde**.

Synthesis Workflow Diagram





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References

- 1. 2-Chlorocyclohex-1-enecarbaldehyde | C₇H₉ClO | CID 11804892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | 1680-73-5 [sigmaaldrich.com]
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